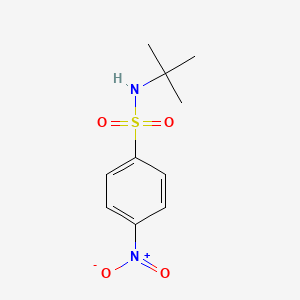

N-tert-Butyl 4-Nitrophenylsulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, a legacy that began with the discovery of prontosil, the first commercially available antibacterial sulfonamide. This discovery heralded a new era in medicine, providing effective treatments for bacterial infections prior to the widespread availability of penicillin. The versatility of the sulfonamide moiety has since been extensively explored, leading to its incorporation into a wide array of drugs with diverse therapeutic applications.

In the intricate process of drug design, the sulfonamide group is frequently employed as a bioisostere for other functional groups, most notably the carboxylic acid. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. This strategic replacement can lead to enhanced therapeutic efficacy, improved pharmacokinetic profiles, and reduced side effects. The sulfonamide group's ability to mimic the spatial and electronic properties of other functionalities makes it a valuable tool for medicinal chemists in the optimization of lead compounds.

Furthermore, the sulfonamide moiety often acts as a critical pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. Its ability to form key hydrogen bonds and other interactions with biological targets, such as enzymes and receptors, underpins its therapeutic effects in a variety of drug classes.

The importance of sulfonamide derivatives in modern medicine is underscored by their presence in a multitude of approved drugs. nih.gov Beyond their initial use as antibacterial agents, sulfonamides are now integral components of diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies. Their continued prevalence in drug discovery pipelines is a testament to their chemical stability, synthetic accessibility, and the diverse range of biological activities they can exhibit. nih.gov The ongoing research into novel sulfonamide-containing molecules highlights their enduring significance in addressing a wide spectrum of diseases.

Overview of N-tert-Butyl 4-Nitrophenylsulfonamide in Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. The presence of the nitro group on the phenyl ring provides a site for further chemical modification, such as reduction to an amine, which can then be used to construct more complex molecular architectures. The tert-butyl group, a bulky and sterically hindering substituent, can influence the reactivity and conformational preferences of the molecule and its derivatives.

A common method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine. This straightforward nucleophilic substitution reaction provides a reliable route to this compound, making it readily accessible for further synthetic transformations. The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid byproduct.

Below is a representative table of the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C10H14N2O4S |

| Molecular Weight | 258.30 g/mol |

| CAS Number | 49690-09-7 |

| Appearance | Solid |

Scope and Research Imperatives for this compound

While extensive research has been conducted on the broader class of sulfonamides, the specific academic exploration of this compound remains a developing area. The compound's structure suggests several avenues for future investigation. The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of a library of derivatives with potential biological activities. The resulting amino-sulfonamide could be a precursor to novel antibacterial, anticancer, or anti-inflammatory agents.

Further research is warranted to fully elucidate the potential of this compound as a lead compound or a key intermediate in the development of new therapeutic agents. Detailed biological screening of this compound and its derivatives could uncover novel pharmacological properties. Additionally, exploring its utility in materials science, for example, as a component in the synthesis of novel polymers or functional materials, could be a fruitful area of investigation. The steric bulk of the tert-butyl group may also be exploited in asymmetric synthesis or as a directing group in certain chemical reactions, presenting further research imperatives in the field of synthetic methodology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSUQTZCHSBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 4 Nitrophenylsulfonamide and Analogues

Classical and Established Synthetic Routes

Condensation Reactions from Arylsulfonyl Halides

A primary and straightforward method for the synthesis of N-substituted sulfonamides involves the condensation of an arylsulfonyl halide with an appropriate amine. This reaction is fundamental in organic synthesis for the formation of the sulfonamide linkage.

The synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction proceeds with the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for a similar synthesis, that of N-Butyl-4-nitrobenzenesulfonamide, involves mixing butylamine (B146782) with 4-nitrobenzenesulfonyl chloride. chemicalbook.com In a typical experimental setup, the amine and sulfonyl chloride are reacted in a suitable solvent, and a base such as sodium carbonate solution is added to facilitate the reaction. chemicalbook.com After stirring for a period of time, the product can be isolated by filtration and washing. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Ref |

| Butylamine | 4-Nitrobenzenesulfonyl chloride | Sodium Carbonate | Orthodichlorobenzene | N-Butyl-4-nitrobenzenesulfonamide | 94.5% | chemicalbook.com |

This table presents data for the synthesis of an analogue, N-Butyl-4-nitrobenzenesulfonamide, to illustrate the general reaction conditions.

4-Nitrobenzenesulfonyl chloride serves as a crucial reagent for the derivatization of primary and secondary amines to form sulfonamides. This process is not only a synthetic route to these compounds but is also widely used for the protection of amino groups in multi-step organic synthesis. The resulting sulfonamides are stable to a range of reaction conditions. Furthermore, the strong electron-withdrawing nature of the nitro group on the aromatic ring can influence the chemical properties of the resulting sulfonamide. This reagent is also utilized in analytical chemistry for the derivatization of amino acids and biogenic amines to facilitate their detection and quantification by techniques such as high-performance liquid chromatography (HPLC). dundee.ac.ukresearchgate.netmdpi.comresearchgate.netnih.gov

Modified Ritter Reactions for N-tert-Butyl Amides

The Ritter reaction is a chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. openochem.org Modified versions of this reaction are particularly useful for the synthesis of N-tert-butyl amides, which are analogues of this compound.

In a modified Ritter reaction, a tertiary alcohol, such as tert-butanol (B103910), or a precursor that can generate a stable tert-butyl carbocation, like tert-butyl acetate (B1210297), is reacted with a nitrile in the presence of an acid catalyst. researchgate.netnih.gov The reaction is initiated by the formation of the tert-butyl carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the N-tert-butyl amide. proquest.com

This method has been successfully applied to a wide range of aromatic and aliphatic nitriles, demonstrating its broad scope. nih.gov For instance, the reaction of benzonitrile (B105546) with tert-butanol in the presence of sulfuric acid yields N-tert-butylbenzamide. proquest.com A scalable procedure has been developed using tert-butyl acetate and acetic acid, which is applicable to various nitriles. nih.gov

A mechanochemical approach to the Ritter reaction has also been developed, allowing for a rapid and efficient synthesis of N-tert-butyl amides at room temperature in a solvent-free or low-solvent environment. irb.hr This method has been shown to be effective for a variety of functionalized nitriles, including those with nitro substituents. irb.hr

| Nitrile Precursor | tert-Butyl Source | Catalyst | Product | Yield | Ref |

| Benzonitrile | tert-Butanol | Sulfuric Acid | N-tert-butylbenzamide | 94% | irb.hr |

| 3-Bromobenzonitrile | tert-Butanol | Sulfuric Acid | 3-Bromo-N-(tert-butyl)benzamide | 76% | irb.hr |

| 2-Chloro-5-nitrobenzonitrile | tert-Butanol | Sulfuric Acid | N-(tert-butyl)-2-chloro-5-nitrobenzamide | 82% | irb.hr |

While strong acids like sulfuric acid are traditionally used in stoichiometric amounts for the Ritter reaction, various catalytic systems have been developed to promote the reaction under milder conditions. These include both Brønsted and Lewis acids. The use of a catalytic amount of a strong acid is often sufficient to achieve high yields of the desired N-tert-butyl amide. missouri.edu

Several alternative acid catalysts have been explored for the Ritter reaction to mitigate the issues associated with the use of large quantities of corrosive sulfuric acid. These include trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O), boron trifluoride etherate (BF₃·Et₂O), iron(III)-montmorillonite, and bismuth(III) triflate (Bi(OTf)₃), among others. researchgate.net More environmentally friendly approaches have utilized solid-supported catalysts and ionic liquids. irb.hr

A study comparing different catalysts for the reaction of t-butanol with benzonitrile highlighted the effectiveness of various catalytic systems in promoting the Ritter reaction. The choice of catalyst can significantly influence the reaction time and yield.

| Catalyst | Reaction Time | Yield | Ref |

| Silica-bonded N-propyl sulphamic acid (SBNPSA) | 45 min | 98% | ias.ac.in |

| Ca(HSO₄)₂ | 2 h | 91% | ias.ac.in |

| Bi(OTf)₃ | 17 h | 85% | ias.ac.in |

| H₃PW₁₂O₄₀ | 10 h | 99% | ias.ac.in |

| PMA/SiO₂ | 6.5 h | 95% | ias.ac.in |

This table compares the efficacy of different catalysts for the synthesis of N-tert-butylbenzamide from benzonitrile and tert-butanol.

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have provided more efficient and direct pathways to primary and N-alkylated sulfonamides. These methods often feature milder reaction conditions, broader substrate scopes, and improved functional group tolerance compared to classical approaches.

A significant innovation in sulfonamide synthesis is the development of the novel sulfinylamine reagent, N-Sulfinyl-O-(tert-Butyl)hydroxylamine, commonly known as t-BuONSO. nih.govacs.orgchemistryviews.org This stable, colorless liquid reagent enables a direct and convenient synthesis of primary sulfonamides, which are key precursors for N-alkylated analogues like this compound. researchgate.netchemistryviews.org The reagent is prepared from commercially available O–tert-butylhydroxylamine hydrochloride by reaction with thionyl chloride. chemistryviews.org

The t-BuONSO reagent facilitates a convenient one-step process for synthesizing primary sulfonamides from a variety of organometallic reagents. organic-chemistry.orgnih.govacs.org The reaction involves treating t-BuONSO with Grignard or organolithium reagents at low temperatures, typically -78 °C in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemistryviews.org This method is highly efficient, providing primary sulfonamides in good to excellent yields. nih.govacs.org The proposed mechanism involves the initial addition of the organometallic reagent to t-BuONSO, forming a sulfinamide intermediate. This intermediate then rearranges to a sulfonimidate ester anion, which ultimately yields the primary sulfonamide product upon workup. organic-chemistry.orgresearchgate.net

A practical example of this methodology is the reaction of t-BuONSO with p-tolylmagnesium bromide. The Grignard reagent is added to a solution of t-BuONSO in anhydrous THF at -78 °C. After stirring and warming to room temperature, the reaction yields 4-methylbenzenesulfonamide in 80% yield following purification. tcichemicals.com

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| 4-Methylphenylmagnesium bromide | 4-Methylbenzenesulfonamide | 85 |

| Phenylmagnesium chloride | Benzenesulfonamide (B165840) | 80 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 91 |

| Naphthylmagnesium bromide | Naphthalene-2-sulfonamide | 83 |

| Phenylethynyllithium | (Phenylethynyl)sulfonamide | 72 |

| n-Butyllithium | Butane-1-sulfonamide | 75 |

The synthetic method utilizing t-BuONSO has demonstrated a broad scope, accommodating a wide variety of (hetero)aryl and alkyl nucleophiles. organic-chemistry.orgacs.org The reaction performs well with various substituted aryl Grignard reagents and different classes of organolithium reagents, showcasing good functional group tolerance. researchgate.netchemistryviews.org While the methodology is robust for a range of alkyl groups, including primary alkyls like n-butyl, the literature does not extensively detail specific limitations concerning highly hindered, bulky alkyl groups such as tert-butyl directly from the corresponding organometallic reagent. organic-chemistry.org The primary utility of this method lies in the efficient formation of primary sulfonamides (R-SO2NH2), which can then be subjected to N-alkylation to introduce groups like the tert-butyl substituent. researchgate.net

N-alkylation is a fundamental transformation for converting primary sulfonamides into their N-substituted derivatives. This step is crucial for synthesizing compounds like this compound from its primary sulfonamide precursor. The challenge often lies in achieving selective monoalkylation, as over-alkylation to form dialkylated products can be a competing process. tcichemicals.com

Developing methods for the selective mono-N-alkylation of sulfonamides is an active area of research. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as green alkylating agents. acs.org This approach avoids the need for pre-activating the alcohol into a more reactive electrophile. An efficient system for this transformation employs a well-defined and bench-stable manganese(I) PNP pincer precatalyst. acs.org This catalytic system allows a diverse array of aryl and alkyl sulfonamides to undergo mono-N-alkylation with benzylic and simple primary aliphatic alcohols, achieving excellent isolated yields. acs.org The reaction typically proceeds under basic conditions, for example, using potassium tert-butoxide (t-BuOK).

| Sulfonamide | Alcohol | Product | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 98 |

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 96 |

| 4-Nitrobenzenesulfonamide | Benzyl alcohol | N-Benzyl-4-nitrobenzenesulfonamide | 95 |

| Benzenesulfonamide | 1-Butanol | N-Butylbenzenesulfonamide | 85 |

| Thiophene-2-sulfonamide | Benzyl alcohol | N-Benzylthiophene-2-sulfonamide | 73 |

| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 95 |

Modern catalytic methods provide powerful tools for the N-alkylation of sulfonamides. These include systems based on hypervalent iodine reagents and various transition metals.

Hypervalent Iodine: A novel pathway for the formation of N-alkylsulfonamides involves the use of the hypervalent iodine reagent (diacetoxyiodo)benzene, PhI(OAc)2. mdpi.comresearchgate.net This method proceeds in two steps under mild conditions. First, a reaction between an aldehyde, a primary sulfonamide, PhI(OAc)2, and a catalytic amount of iodine, promoted by visible light or heat, forms an N-sulfonyl imine. mdpi.com This intermediate can then be reduced in a subsequent step to furnish the desired N-alkylsulfonamide. This approach provides an operationally simple alternative to traditional methods and utilizes stable, readily available reagents. mdpi.comresearchgate.net

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze the N-alkylation of sulfonamides with alcohols. Iridium-based catalysts are particularly effective. rsc.orgacs.orgnih.gov A simple and versatile system uses a low loading of the [Cp*IrCl2]2 complex in the presence of a base like t-BuOK. acs.orgnih.gov This reaction proceeds via a hydrogen transfer mechanism, where the alcohol is first oxidized to an aldehyde, which then condenses with the sulfonamide to form an imine intermediate. This intermediate is subsequently hydrogenated by the iridium hydride species generated in the first step to yield the N-alkylated product. acs.org This catalytic system is applicable to a wide range of sulfonamides and alcohols, producing the desired products in good to excellent yields. nih.gov Other transition metals, including ruthenium and rhodium, have also been successfully employed in similar catalytic N-alkylation reactions. researchgate.net

Green Chemistry Approaches

Modern synthetic chemistry places a growing emphasis on the development of environmentally benign methodologies. In the synthesis of this compound and its analogues, green chemistry principles are applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the adoption of solvent-free reaction conditions, the use of microwave irradiation to accelerate reactions, and the employment of recyclable reaction media like ionic liquids.

Solvent-Free Conditions and Microwave Assistance

The combination of solvent-free ("neat") reaction conditions and microwave (MW) irradiation represents a significant advancement in the green synthesis of sulfonamides. sci-hub.se Eliminating organic solvents reduces environmental impact, lowers costs, and simplifies product purification. Microwave irradiation offers a highly efficient method of heating, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. organic-chemistry.orgscribd.com

One prominent microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgresearchgate.net This process avoids the need to isolate traditionally used, often unstable, sulfonyl chloride intermediates. scribd.comresearchgate.net The reaction typically proceeds in two microwave-assisted steps: first, the sulfonic acid is activated, and second, the activated intermediate is reacted with an amine. organic-chemistry.org This approach has demonstrated broad substrate scope and good functional group tolerance. organic-chemistry.org

Solvent-free sulfonylation of amines with arylsulfonyl chlorides can be effectively carried out using solid inorganic bases such as potassium carbonate (K2CO3). sci-hub.se This method is performed at room temperature, offering high yields and purity with a simple work-up procedure. sci-hub.se Another innovative solvent-free approach is the reaction of a sulfonyl chloride with a silane, where the only byproduct is trimethylsilyl (B98337) chloride, which can be easily removed by distillation. sci-hub.se

Table 1: Comparison of Microwave-Assisted vs. Conventional Sulfonamide Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes to a few hours sci-hub.seorganic-chemistry.org | Several hours to days |

| Energy Efficiency | High (direct heating of molecules) | Low (bulk heating of reaction vessel) |

| Yields | Generally high to excellent organic-chemistry.orgresearchgate.net | Often lower and more variable |

| Byproducts | Minimized due to shorter reaction times and higher selectivity | More prevalent due to prolonged heating |

| Solvent Use | Often performed under solvent-free conditions sci-hub.se | Typically requires organic solvents |

Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.net They have emerged as effective alternative reaction media for sulfonamide synthesis. organic-chemistry.org Using ILs can lead to cleaner reactions and easier product isolation compared to traditional volatile organic solvents. researchgate.net

A notable strategy involves ionic liquid-supported synthesis, where a reactant is chemically tethered to the ionic liquid. acs.orgnih.gov For example, an ionic liquid-supported aldehyde can be converted to a supported secondary amine. nih.gov This amine, existing in a homogeneous IL medium, is then reacted with a sulfonyl chloride. acs.org After the reaction is complete, the desired sulfonamide product is cleaved from the ionic liquid support, often with high purity and yield. acs.orgnih.gov This methodology combines the benefits of a homogeneous reaction environment with the ease of product separation characteristic of solid-phase synthesis. researchgate.netnih.gov The recyclability of the ionic liquid further enhances the environmental credentials of this protocol. researchgate.net

Table 2: Advantages of Using Ionic Liquids in Sulfonamide Synthesis

| Advantage | Description |

|---|---|

| Homogeneous Reaction Medium | Reactants are fully dissolved, often leading to faster reaction rates and milder conditions. researchgate.net |

| High Loading Capacity | More reactant can be attached to the liquid support compared to many solid supports. researchgate.net |

| Easy Product Separation | The non-volatile nature of ILs allows for simple removal of volatile reagents and byproducts. The product is cleaved from the support. nih.gov |

| Recyclability | The ionic liquid support can often be recovered and reused, reducing waste and cost. researchgate.net |

| Characterization of Intermediates | Unlike solid-phase synthesis, intermediates attached to the IL support can often be characterized using standard spectroscopic techniques. researchgate.net |

Synthesis of Derivatized and Related this compound Scaffolds

The N-tert-butyl sulfonamide moiety is a versatile scaffold for creating a diverse range of chemical structures with potential applications in medicinal chemistry and materials science. Methodologies have been developed for the synthesis of complex analogues, including those incorporating amide functionalities, stereocenters, and alternative sulfur-nitrogen bonding arrangements like N-cyanomethylsulfonamides and sulfonimidamides.

Preparation of Sulfonamidebenzamide Analogues

The synthesis of molecules containing both sulfonamide and benzamide (B126) functionalities often involves multi-step sequences using bifunctional starting materials. A common strategy is to start with a benzoic acid derivative that also contains a sulfonyl chloride group, such as 4-(chlorosulfonyl)benzoic acid. This intermediate can then undergo sequential reactions.

First, the more reactive sulfonyl chloride group is reacted with an amine, for instance, tert-butylamine, to form the sulfonamide linkage. The remaining carboxylic acid group can then be activated (e.g., by conversion to an acid chloride or through the use of peptide coupling agents) and reacted with a second, different amine to form the benzamide bond. This approach allows for the modular construction of diverse sulfonamidebenzamide libraries.

Stereoselective Syntheses Involving N-tert-Butyl Sulfonamide Moieties

The N-tert-butylsulfinyl group is a cornerstone chiral auxiliary in modern asymmetric synthesis. rsc.orgrsc.org Enantiopure tert-butanesulfinamide is widely used to prepare N-tert-butanesulfinyl imines by condensation with aldehydes and ketones. rsc.org These chiral imines are exceptionally useful electrophiles for the stereoselective synthesis of chiral amines and nitrogen-containing heterocycles. nih.gov

The general process involves the highly diastereoselective addition of a nucleophile (e.g., Grignard reagents, organolithium reagents) to the carbon-nitrogen double bond of the sulfinyl imine. The chiral tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face. nih.gov After the addition reaction, the auxiliary sulfinyl group can be readily cleaved under mild acidic conditions to reveal the free chiral primary amine in high enantiomeric purity. rsc.org This methodology has been successfully applied to the synthesis of numerous complex molecules, including aziridines, pyrrolidines, and tetrahydroquinolines. nih.gov

Table 3: Examples of Stereoselective Additions to N-tert-Butanesulfinyl Imines

| Nucleophile | Imine Source | Product Type |

|---|---|---|

| Grignard Reagent (R-MgBr) | Aldehyde | α-Substituted Chiral Amine |

| Organolithium Reagent (R-Li) | Ketone | α,α-Disubstituted Chiral Amine |

| Enolates | Aldehyde | Chiral β-Amino Carbonyl Compound |

| Dimethylsulfoxonium methylide | Ketimine | Chiral Aziridine nih.gov |

Formation of N-Cyanomethylsulfonamide and Sulfonimidamide Structures

N-Cyanomethylsulfonamides can be prepared through the N-alkylation of a parent sulfonamide. For example, this compound can be deprotonated with a suitable base to form the corresponding sulfonamidate anion. This anion can then act as a nucleophile, reacting with an electrophilic cyanomethylating agent such as bromoacetonitrile (B46782) to yield the desired N-cyanomethylsulfonamide.

Sulfonimidamides are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group (-NR). nih.govacs.org They are of increasing interest as bioisosteres of sulfonamides in drug discovery. nih.gov Modern synthetic methods allow for their efficient preparation directly from sulfonamides. A convenient one-pot method involves the reaction of a sulfonamide with an activating agent (such as PCl5 or oxalyl chloride) to form a sulfonimidoyl chloride in situ. rsc.org This reactive intermediate is then treated with an amine to produce the final sulfonimidamide. rsc.orgresearchgate.net

More recent advances include methods that utilize hypervalent iodine reagents to achieve the transformation. nih.govacs.org For instance, NH-sulfonimidamides can be synthesized directly from sulfenamides in a one-pot process mediated by iodosobenzene (B1197198) diacetate (PhIO) in the presence of an ammonia (B1221849) source. nih.gov These routes offer operational simplicity and tolerate a wide range of functional groups. acs.orgnih.gov

Table 4: Comparison of Synthetic Routes to Sulfonimidamides

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| In-situ Chlorination | Sulfonamide | PCl5 or (COCl)2, then Amine | One-pot transformation, readily available starting materials. rsc.org |

| Hypervalent Iodine Mediation | Sulfenamide | PhIO, Ammonium Carbamate | Operationally simple, high chemoselectivity, broad functional group tolerance. nih.gov |

| Oxidative Amination | Primary Sulfinamidine | Iodine(III) Reagent, Amine | Two-step process from organometallics, broad scope. nih.govacs.org |

Applications of N Tert Butyl 4 Nitrophenylsulfonamide in Advanced Organic Synthesis

Role as Versatile Building Blocks and Intermediates

The chemical reactivity endowed by the nitroaromatic and sulfonamide functionalities makes N-tert-Butyl 4-nitrophenylsulfonamide and related structures valuable intermediates. nih.gov The nitro group, in particular, is a versatile functional handle that can be readily transformed into other groups, most commonly an amine via reduction. This transformation opens up pathways to a wide array of more complex molecules. nih.gov

This compound serves as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The sulfonamide nitrogen can be involved in cyclization reactions, while the aromatic ring can be functionalized or modified. For instance, the reduction of the nitro group to an aniline (B41778) derivative introduces a nucleophilic center that can participate in intramolecular condensation or cyclization reactions to form fused heterocyclic systems. Chiral sulfinamides, which are structurally related, are widely used as auxiliaries in the asymmetric synthesis of N-heterocycles like piperidines and pyrrolidines, highlighting the general utility of sulfur-nitrogen scaffolds in this area. rsc.org The principles of using such building blocks often involve leveraging the directing effects and reactivity of the sulfonamide moiety to construct complex ring systems that are prevalent in natural products and pharmaceuticals.

In medicinal chemistry and drug discovery, generating libraries of structurally diverse compounds is crucial for identifying new therapeutic agents. This compound and analogous structures are employed as scaffolds to create these libraries. researchgate.net By incorporating this moiety into a core structure, chemists can systematically modify different parts of the molecule—the aromatic ring, the sulfonamide nitrogen, or the tert-butyl group—to explore the chemical space around a particular pharmacophore. The synthesis of sulfonimidamide (SIA)-based amino acid building blocks, for example, demonstrates how sulfonamide-type structures can be integrated into peptide-like molecules to create novel peptidomimetics. researchgate.net This approach provides access to unnatural amino acid building blocks that can be incorporated into larger molecules, generating unique compound libraries with potential applications in the pharmaceutical and agrochemical industries. researchgate.net

Synthetic Strategies Utilizing Nitrophenylsulfonamide as a Protecting Group

One of the most significant applications of the 4-nitrophenylsulfonyl (nosyl or Ns) moiety, present in this compound, is as a protecting group for primary and secondary amines. nih.gov Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions. biosynth.comnih.gov The nosyl group has gained prominence because it offers a unique combination of stability and mild cleavage conditions compared to other sulfonyl-based protecting groups like the p-toluenesulfonyl (tosyl) group. nih.gov

The nosyl group is easily installed on an amine by reacting it with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is robust and stable under a variety of reaction conditions, including those that are acidic or oxidative. nih.gov

The key advantage of the nosyl group lies in its selective removal. Unlike the highly stable tosyl group, which often requires harsh reductive or strongly acidic conditions for cleavage, the nosyl group can be removed under very mild conditions. nih.govresearchgate.net This is due to the electron-withdrawing nature of the p-nitro group, which makes the sulfur atom susceptible to nucleophilic attack. Deprotection is typically achieved by treatment with a thiol, such as thiophenol or thioglycolic acid, and a mild base like potassium carbonate. researchgate.net This process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This mild deprotection protocol is compatible with a wide range of sensitive functional groups that might be present in complex molecules.

| Protecting Group | Typical Deprotection Conditions | Lability |

| Nosyl (Ns) | Thiophenol, K₂CO₃, DMF | Mildly basic, nucleophilic cleavage |

| Tosyl (Ts) | HBr/AcOH, heat; or Na/NH₃(l) | Harshly acidic or dissolving metal reduction |

| Boc | Strong acid (e.g., TFA) | Acid-labile |

| Fmoc | Base (e.g., Piperidine) | Base-labile |

An orthogonal protecting group strategy is one in which multiple, distinct protecting groups are used in a single synthetic sequence, and each can be removed selectively in any order without affecting the others. biosynth.comnih.gov This approach is fundamental to the synthesis of complex molecules like peptides and oligonucleotides. nih.gov

The nosyl group is an excellent component of orthogonal strategies because its cleavage conditions (thiolate-mediated) are distinct from those used for other common amine protecting groups. biosynth.com For example, the nosyl group is stable to the strong acids (like trifluoroacetic acid, TFA) used to remove tert-butyloxycarbonyl (Boc) groups and is also stable to the basic conditions (like piperidine) used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. biosynth.commasterorganicchemistry.com This three-way orthogonality allows chemists to selectively unmask different amino groups at various stages of a synthesis, enabling the construction of highly complex and branched structures. masterorganicchemistry.com

| Group 1 | Cleavage Condition 1 | Group 2 | Cleavage Condition 2 | Orthogonal? |

| Nosyl (Ns) | Thiol/Base | Boc | Strong Acid (TFA) | Yes |

| Nosyl (Ns) | Thiol/Base | Fmoc | Base (Piperidine) | Yes |

| Boc | Strong Acid (TFA) | Cbz | Hydrogenolysis (H₂/Pd) | Yes |

| Boc | Strong Acid (TFA) | Bn | Hydrogenolysis (H₂/Pd) | Yes |

Application in Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone of modern bioorganic chemistry. osti.gov In this technique, a molecule is assembled step-by-step while anchored to an insoluble polymer resin. nih.gov The use of orthogonal protecting groups is critical for the success of SPPS. biosynth.com

The unique cleavage properties of the nosyl group make it well-suited for specialized applications in solid-phase synthesis. For instance, it can be used to protect the side-chain amino group of amino acids like lysine (B10760008) or ornithine. nih.gov In an Fmoc-based SPPS strategy, the temporary N-α-Fmoc group is removed at each cycle with a base. The nosyl group on the side chain remains intact during these steps. At the end of the synthesis, or at a specific intermediate stage, the nosyl group can be selectively removed using its specific thiol/base conditions without disturbing other acid-labile side-chain protecting groups (like tBu, Trt) or cleaving the final product from the acid-sensitive resin. biosynth.comnih.gov This allows for site-specific modification of the amino acid side chain, such as branching or labeling, either while the peptide is still on the resin or after cleavage.

Catalytic Applications and Reagent Design

Beyond solid-phase synthesis, the structural motifs found in this compound are crucial in the design of chiral auxiliaries and novel reagents for catalysis. The tert-butyl group and the sulfonamide functional group play distinct but complementary roles in these applications.

While the subject compound is a sulfonamide, the closely related N-tert-butyl sulfinamides are preeminent chiral auxiliaries in asymmetric synthesis. rsc.orgwikipedia.org Introduced by Jonathan A. Ellman, tert-butanesulfinamide is a versatile reagent used to synthesize chiral amines, which are vital components of many pharmaceuticals. wikipedia.org

The tert-butanesulfinyl group acts as a chiral director. It is condensed with aldehydes or ketones to form N-sulfinyl imines. wikipedia.org A nucleophile, such as a Grignard reagent, then adds diastereoselectively to the imine double bond. wikipedia.orgwikipedia.org The stereochemical outcome is controlled by the chiral sulfinyl group, often rationalized by a six-membered ring transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org After the key bond-forming step, the auxiliary can be easily removed under mild acidic conditions to reveal the desired chiral primary or secondary amine. wikipedia.org

This methodology has been successfully applied to the asymmetric synthesis of numerous complex molecules and natural products, including nitrogen-containing heterocycles like aziridines, pyrrolidines, and piperidines. rsc.orgnih.gov

Key Features of N-tert-Butylsulfinamide as a Chiral Auxiliary

| Feature | Description | Reference |

|---|---|---|

| High Diastereoselectivity | Nucleophilic additions to derived N-sulfinyl imines proceed with excellent stereocontrol. | nih.gov |

| Broad Substrate Scope | Applicable to a wide range of aldehydes, ketones, and nucleophiles. | wikipedia.org |

| Easy Removal | The auxiliary is cleaved under mild acidic conditions (e.g., HCl). | wikipedia.org |

| Commercial Availability | Both enantiomers are readily available, providing access to either enantiomer of the target amine. | wikipedia.org |

The sulfonamide functional group is a key structural motif in medicinal chemistry and is increasingly exploited for the development of novel reagents and synthetic methods. thieme-connect.comtcichemicals.com Traditional synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines, but this method is limited by the availability of the requisite sulfonyl chlorides. tcichemicals.com

Recent innovations focus on creating more versatile reagents. For example, Willis and colleagues developed N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) as a novel reagent for the direct synthesis of primary sulfonamides. tcichemicals.comorganic-chemistry.org This reagent reacts with a wide array of organometallic compounds, such as Grignard and organolithium reagents, in a single step to furnish primary sulfonamides in high yields. organic-chemistry.org This approach circumvents the need for sensitive or unavailable sulfonyl chlorides and is tolerant of many functional groups. tcichemicals.com

Furthermore, sulfonamides themselves are being used as precursors to highly reactive intermediates for late-stage functionalization. nih.gov Strategies have been developed to convert the relatively inert sulfonamide group into sulfonyl radicals or sulfinate anions. nih.gov These reactive species can then participate in a variety of transformations, such as coupling with alkenes, allowing for the diversification of complex molecules like drug candidates at a late stage in their synthesis. nih.gov These new methods highlight a shift from viewing the sulfonamide as a static functional group to exploiting its latent reactivity for novel bond formations. thieme-connect.comnih.gov

Computational Chemistry and Theoretical Studies of N Tert Butyl 4 Nitrophenylsulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. For a molecule like N-tert-Butyl 4-Nitrophenylsulfonamide, DFT could be employed to optimize its geometry, calculate its vibrational frequencies, and determine its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A theoretical HOMO-LUMO analysis of this compound would reveal the distribution of these orbitals and provide a quantitative measure of its electronic properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich and electron-poor regions, which are primarily influenced by the electronegative oxygen and nitrogen atoms of the nitro and sulfonyl groups, and the bulky tert-butyl group.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. Application of ab initio methods to this compound would offer a more rigorous prediction of its electronic structure and properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions.

Flexibility and Rotational Barriers

The flexibility of this compound is largely dictated by the rotational barriers around its key single bonds, particularly the sulfur-nitrogen (S-N) bond and the bonds connecting the phenyl ring and the tert-butyl group to the core sulfonamide structure. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy profiles associated with the rotation around these bonds.

Studies on structurally related sulfonamides have revealed that the barrier to rotation around the S-N bond can be surprisingly high. This restricted rotation is attributed to the partial double-bond character of the S-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom. This interaction is enhanced by the strong electron-withdrawing nature of the two sulfonyl oxygens and the 4-nitrophenyl group. For some N,N-disubstituted sulfonamides, these torsional barriers have been determined to be as high as 62–71 kJ·mol⁻¹, which is comparable to the rotational barriers found in amides. researchgate.net

The tert-butyl group, due to its steric bulk, also influences the molecule's preferred conformation and flexibility. Theoretical calculations can map the potential energy surface as a function of the dihedral angles, identifying the low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site.

| Bond | Typical Rotational Barrier (kJ/mol) | Computational Method | Notes |

| Sulfonamide S-N | 60 - 75 | DFT, DNMR | High barrier due to partial double-bond character and electron-withdrawing groups. researchgate.net |

| Phenyl C-S | Lower | DFT | Rotation affects the orientation of the nitrophenyl group relative to the sulfonamide moiety. |

| N-C (tert-butyl) | Lower | DFT | Rotation of the bulky tert-butyl group can be sterically hindered. |

| Note: The values presented are typical ranges for similar sulfonamide compounds and illustrate the expected barriers for this compound. Specific values require dedicated computational studies on the exact molecule. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, whether in its synthesis or its subsequent transformations.

Theoretical modeling allows for the step-by-step elucidation of reaction pathways, identifying intermediates and transition states that are often difficult or impossible to detect experimentally. Methods like DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to map out the potential energy surface of a reaction. mdpi.com

For instance, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Computational studies can model this nucleophilic substitution reaction, detailing the approach of the amine to the sulfonyl chloride, the formation of a tetrahedral intermediate, and the final departure of the chloride leaving group. Similarly, reactions where the sulfonamide itself is a reactant, such as condensation reactions with aldehydes, can be modeled. mdpi.com These studies provide a detailed atomistic picture of bond-making and bond-breaking processes. For example, density functional theory calculations have been used to show that some reactions involving related compounds may follow a radical-mediated Eley–Rideal mechanism. rsc.org

A key outcome of reaction mechanism modeling is the prediction of activation energies (ΔG‡), which are the energy barriers that must be overcome for a reaction to proceed. By locating the transition state structure on the potential energy surface, its energy relative to the reactants can be calculated. This activation energy is fundamentally linked to the reaction rate through the Arrhenius equation.

Computational studies can compare the activation energies of different possible pathways, thereby predicting the most likely mechanism and the expected product distribution. For example, in a reaction with multiple potential outcomes, the pathway with the lowest activation energy will be the kinetically favored one. These predictions are vital for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity.

| Reaction Step | Computational Method | Predicted Activation Energy (Illustrative) | Significance |

| Nucleophilic Attack | DFT (in implicit solvent) | 15 - 25 kcal/mol | Rate-limiting step in many sulfonamide syntheses. mdpi.com |

| Proton Transfer | QM/MM | 5 - 10 kcal/mol | Often a low-barrier step following the main bond formation. mdpi.com |

| Leaving Group Departure | DFT | Variable | Depends on the stability of the leaving group. |

| Note: Activation energies are highly dependent on the specific reaction, solvent, and catalyst. The values are for illustrative purposes based on similar reaction types. |

Ligand-Target Interaction Prediction and Molecular Docking Studies

The structural motifs within this compound—a sulfonamide core, an aromatic nitro group, and a bulky hydrophobic tert-butyl group—suggest its potential for interacting with biological macromolecules. Molecular docking and other in silico methods are central to exploring this potential.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. In the context of this compound, docking studies can be performed against a wide array of therapeutic targets to screen for potential biological activity.

The sulfonamide group is a well-known pharmacophore present in many antibacterial, anti-inflammatory, and anticancer drugs. researchgate.net Docking studies of various sulfonamide derivatives have been conducted against targets such as DNA gyrase, penicillin-binding proteins (PBP-2X), and the main protease (Mpro) of viruses like SARS-CoV-2. researchgate.netnih.govrjb.ro These studies typically show that the sulfonamide moiety forms crucial hydrogen bonds with amino acid residues in the active site, while the aromatic and alkyl components engage in hydrophobic and van der Waals interactions. The 4-nitrophenyl group can participate in π-π stacking or hydrogen bonding, and the tert-butyl group can occupy hydrophobic pockets within the binding site.

| Target Protein | PDB ID | Docking Score (kcal/mol) of Related Sulfonamides | Key Interacting Residues (Example) |

| E. coli DNA Gyrase | 5MMN | -6.37 | - |

| COVID-19 Main Protease | 6LU7 | -6.35 | - |

| Penicillin-Binding Protein 2X | 1QMF | Comparable to Cefuroxime | - |

| Note: The docking scores are for related sulfonamide compounds and serve as examples of the data generated in such studies. nih.govrjb.ro |

The data generated from docking studies on a series of related compounds can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. A 3D-QSAR model, for example, correlates the biological activity of molecules with their 3D properties, such as electrostatic and steric fields. researchgate.net

By analyzing the common interaction patterns and scoring functions of sulfonamides similar to this compound, it is possible to predict its potential efficacy against specific targets. These models can identify which structural features are most important for binding affinity and activity. For instance, a model might predict that the presence and position of the nitro group are critical for activity, or that the size of the alkyl substituent on the nitrogen (the tert-butyl group) is optimal for fitting into a particular hydrophobic pocket. These predictive models are a cornerstone of modern rational drug design, allowing for the prioritization of compounds for synthesis and experimental testing. researchgate.net

Spectroscopic Property Prediction from Computational Models

The prediction of spectroscopic properties for compounds like this compound through computational models typically involves optimizing the molecular geometry and then performing calculations to determine shielding tensors for NMR spectra and vibrational frequencies for IR spectra. The choice of the theoretical method and basis set is crucial for the accuracy of these predictions. For analogous sulfonamides, studies have often utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a good correlation with experimental data. nih.gov

Simulated NMR and IR Spectra

In the absence of specific studies on this compound, a general approach to simulating its spectra can be described.

Simulated NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR are calculated based on the magnetic shielding of the nuclei. Theoretical calculations provide isotropic shielding values, which are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). For similar sulfonamides, computational studies have shown that predicted chemical shifts for aromatic protons of a 4-nitrophenyl moiety can be in the range of 7.27 to 8.66 ppm. nih.gov Aliphatic protons, such as those on a tert-butyl group, would be expected to appear at much higher fields (lower ppm values). For ¹³C NMR, the signals for the aromatic carbons in the para-substituted nitrobenzene (B124822) ring are predicted to be in the downfield region, influenced by the electron-withdrawing nitro and sulfonyl groups. nih.gov

Simulated IR Spectra: The simulation of an IR spectrum is based on the calculation of the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. For related sulfonamide structures, key vibrational modes that are typically analyzed include the N-H stretching, S=O symmetric and asymmetric stretching, and the vibrational modes of the aromatic ring and the nitro group. For instance, in a related compound, the C-N vibrational modes were computationally identified around 1449 and 1479 cm⁻¹, which correlated well with experimental data. nih.gov

Correlation with Experimental Data

The validation of computational models is achieved by comparing the simulated spectra with experimentally obtained data. A good correlation between the predicted and experimental values indicates the appropriateness of the chosen computational method.

For other sulfonamide compounds, researchers have reported good agreement between their DFT-calculated and experimental spectroscopic data. nih.gov Discrepancies between theoretical and experimental values can arise from several factors, including the fact that calculations are often performed for a single molecule in the gas phase, whereas experimental data is typically collected in a solvent or in the solid state. Environmental factors like solvent effects and intermolecular interactions can influence the experimental spectroscopic properties. nih.gov

A hypothetical comparison for this compound would involve the data presented in the following tables.

Table 1: Hypothetical Correlation of Simulated and Experimental ¹H NMR Chemical Shifts (ppm) No specific data is available for this compound. The following is a representative table structure.

| Proton Assignment | Simulated δ (ppm) | Experimental δ (ppm) |

| Aromatic (ortho to SO₂) | Data not available | Data not available |

| Aromatic (ortho to NO₂) | Data not available | Data not available |

| N-H | Data not available | Data not available |

| tert-Butyl | Data not available | Data not available |

Table 2: Hypothetical Correlation of Simulated and Experimental ¹³C NMR Chemical Shifts (ppm) No specific data is available for this compound. The following is a representative table structure.

| Carbon Assignment | Simulated δ (ppm) | Experimental δ (ppm) |

| Aromatic (C-SO₂) | Data not available | Data not available |

| Aromatic (C-NO₂) | Data not available | Data not available |

| Aromatic (CH) | Data not available | Data not available |

| tert-Butyl (quaternary) | Data not available | Data not available |

| tert-Butyl (methyl) | Data not available | Data not available |

Table 3: Hypothetical Correlation of Simulated and Experimental IR Vibrational Frequencies (cm⁻¹) No specific data is available for this compound. The following is a representative table structure.

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C-H Stretch (Aliphatic) | Data not available | Data not available |

| S=O Asymmetric Stretch | Data not available | Data not available |

| S=O Symmetric Stretch | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| S-N Stretch | Data not available | Data not available |

Until specific computational studies on this compound are published, the detailed theoretical prediction of its spectroscopic properties and the direct correlation with experimental data remain an area for future research.

Advanced Characterization Techniques and Analytical Methodologies in N Tert Butyl 4 Nitrophenylsulfonamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-tert-Butyl 4-Nitrophenylsulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in this regard, offering detailed information about the compound's atomic connectivity and molecular weight.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to elucidate its complex structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of a related compound, N-(tert-Butyl)-4-nitrobenzamide, shows characteristic signals that can be extrapolated to understand the proton environments in this compound. In the ¹H NMR spectrum of N-(tert-Butyl)-4-nitrobenzamide, the aromatic protons appear as two doublets at approximately 8.22 and 7.87 ppm. The protons of the tert-butyl group are observed as a singlet at around 1.48 ppm, and the NH proton gives a broad singlet at about 6.16 ppm rsc.org. For this compound, similar aromatic proton signals would be expected, along with a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of the sulfonamide NH proton can vary depending on the solvent and concentration.

Illustrative ¹H NMR Data for a Structurally Similar Compound (N-(tert-Butyl)-4-nitrobenzamide)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.22 | d | 2H | Aromatic protons |

| 7.87 | d | 2H | Aromatic protons |

| 6.16 | br s | 1H | NH proton |

| 1.48 | s | 9H | tert-Butyl protons |

Data is for N-(tert-Butyl)-4-nitrobenzamide and is illustrative for this compound. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. In the case of this compound, the ¹³C NMR spectrum would reveal distinct signals for the aromatic carbons, the quaternary carbon, and the methyl carbons of the tert-butyl group. For the related N-(tert-Butyl)-4-nitrobenzamide, the carbonyl carbon appears at approximately 164.9 ppm, while the aromatic carbons show signals around 149.2, 141.5, 127.9, and 123.6 ppm. The quaternary carbon of the tert-butyl group is observed at about 52.2 ppm, and the methyl carbons at 28.7 ppm rsc.org. A similar pattern of signals would be expected for this compound, with the carbon attached to the sulfonyl group showing a characteristic chemical shift.

Illustrative ¹³C NMR Data for a Structurally Similar Compound (N-(tert-Butyl)-4-nitrobenzamide)

| Chemical Shift (δ) ppm | Assignment |

| 164.9 | Carbonyl carbon |

| 149.2 | Aromatic carbon |

| 141.5 | Aromatic carbon |

| 127.9 | Aromatic carbon |

| 123.6 | Aromatic carbon |

| 52.2 | Quaternary carbon (tert-butyl) |

| 28.7 | Methyl carbons (tert-butyl) |

Data is for N-(tert-Butyl)-4-nitrobenzamide and is illustrative for this compound. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in a molecule.

COSY spectra reveal proton-proton (¹H-¹H) couplings, which helps in identifying adjacent protons. For this compound, a COSY experiment would show correlations between the coupled aromatic protons on the nitrophenyl ring.

HSQC spectra show correlations between protons and their directly attached carbons (¹H-¹³C). This technique would definitively link the proton signals of the tert-butyl group and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC spectrum could show a correlation between the NH proton and the quaternary carbon of the tert-butyl group.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer clues about its structure.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing sulfonamides. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which would confirm its molecular weight. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. For instance, the fragmentation of a related compound, 4-tert-butylbenzenesulfonamide, shows characteristic fragment ions that help to confirm its structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the calculation of the molecular formula. For a related compound, N-tert-Butyl-4-nitrobenzamide, the computed monoisotopic mass is 222.10044231 Da nih.gov. This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the synthesized molecule.

In a typical HRMS analysis of this compound, the compound would be ionized, and the resulting molecular ion's m/z value would be measured to within a few parts per million (ppm). This experimental value is then compared to the theoretical mass calculated from its molecular formula (C10H14N2O4S). The close agreement between the experimental and theoretical masses provides unambiguous confirmation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. The IR spectrum, therefore, provides a molecular fingerprint, revealing the presence of key structural motifs.

In the case of this compound, characteristic absorption bands would be expected for the sulfonamide and nitro functional groups, as well as the tert-butyl group and the aromatic ring. For sulfonamide derivatives, the asymmetric and symmetric stretching vibrations of the SO2 group typically appear in the ranges of 1358-1130 cm⁻¹ and 1160-1133 cm⁻¹, respectively researchgate.net. The N-H stretching vibration of the sulfonamide group is also a key diagnostic peak. Additionally, the presence of the nitro group (NO2) would be confirmed by its characteristic symmetric and asymmetric stretching vibrations. The tert-butyl group would exhibit characteristic C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1358-1130 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1133 |

| Sulfonamide (N-H) | Stretch | ~3250 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (tert-butyl) | Stretch | <3000 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

For single crystal X-ray diffraction analysis, a suitable single crystal of this compound is grown and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure. In a study on the structurally related compound 4-(tert-butyl)-4-nitro-1,1-biphenyl, the compound was found to crystallize in a monoclinic crystal system with the space group P21/n eurjchem.com. The unit cell parameters were determined to be a = 6.4478(3) Å, b = 9.2477(4) Å, and c = 23.4572(9) Å, with a β angle of 95.114(4)° eurjchem.com. Similar detailed crystallographic data would be obtained for this compound, providing unequivocal evidence of its molecular structure.

| Crystallographic Parameter | Value for 4-(tert-butyl)-4-nitro-1,1-biphenyl eurjchem.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.4478(3) |

| b (Å) | 9.2477(4) |

| c (Å) | 23.4572(9) |

| β (°) | 95.114(4) |

| Volume (ų) | 1393.11(10) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular interactions. In many sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are the primary forces governing the crystal packing nih.gov. The sulfonamide group, with its N-H donor and SO2 acceptor sites, is particularly prone to forming hydrogen bonds. These interactions can lead to the formation of distinct supramolecular structures, such as chains or sheets.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be suitable for this compound. For the analysis of a similar compound, Benzenesulfonamide (B165840), N-butyl-3-nitro-4-(phenylamino)-, a Newcrom R1 column was used with a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com.

A typical HPLC method for this compound would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, possibly with the addition of an acid like formic acid or phosphoric acid to improve peak shape. Detection is commonly achieved using a UV detector at a wavelength where the nitrophenyl chromophore absorbs strongly. This method can be used to determine the purity of the final product and to track the disappearance of starting materials and the appearance of the product during the synthesis.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~278 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of many sulfonamides, including potentially this compound, by GC is often challenging due to their low volatility and potential for thermal degradation at the high temperatures required for analysis. To overcome these limitations, derivatization techniques are employed to convert the analyte into a more volatile and thermally stable derivative.

Derivatization chemically modifies the analyte to enhance its chromatographic properties. For sulfonamides, this typically involves the modification of the acidic N-H group of the sulfonamide moiety to reduce its polarity and increase its volatility. Common derivatization approaches include silylation and alkylation.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS derivative is generally more volatile and suitable for GC analysis.

Alkylation

Alkylation introduces an alkyl group, most commonly a methyl group, to the sulfonamide nitrogen. Reagents like diazomethane or (trimethylsilyl)diazomethane can be used for methylation. This process effectively caps the polar N-H group, leading to a significant increase in volatility. For instance, studies on other sulfonamides, such as sulfamethoxazole, have successfully used (trimethylsilyl)diazomethane for methylation prior to GC analysis. nih.gov

A double derivatization technique has also been described for the analysis of multiple sulfonamides, involving methylation with diazomethane followed by acylation with heptafluorobutyric anhydride (B1165640). oup.com This approach not only increases volatility but also introduces a highly electronegative group, enhancing sensitivity for electron capture detection (ECD). oup.com

Following derivatization, the volatile derivative of this compound can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

The table below illustrates a hypothetical set of GC-MS parameters that could be used for the analysis of a derivatized this compound, based on typical conditions for similar compounds.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | |

| Initial Temperature | 80 °C (hold for 2 min) |

| Ramp 1 | 30 °C/min to 180 °C (hold for 2 min) |

| Ramp 2 | 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Detector | Electron Multiplier |

The selection of the appropriate derivatization reagent and optimization of the reaction conditions (e.g., temperature, time, and reagent concentration) are crucial for achieving complete and reproducible derivatization, which is essential for accurate and precise quantification. sigmaaldrich.com The choice of the GC column and temperature program will depend on the specific properties of the volatile derivative.

Detailed Research Findings

The table below presents hypothetical retention times and characteristic mass fragments for a methylated derivative of this compound, which would be critical for its identification and quantification in a complex matrix.

Table 2: Hypothetical GC-MS Data for Methylated this compound

| Compound | Retention Time (min) | Characteristic Mass Fragments (m/z) |

|---|---|---|

| Methylated this compound | 12.5 | M+•, [M-CH3]+, [M-C4H9]+, [M-SO2]+, [NO2C6H4SO2]+ |

The development of a robust GC method for this compound would require experimental validation of the derivatization process and optimization of the GC-MS parameters. This would involve confirming the structure of the derivative, assessing the reaction yield, and evaluating the method's linearity, accuracy, precision, and limits of detection and quantification.

Future Directions and Emerging Research Avenues for N Tert Butyl 4 Nitrophenylsulfonamide

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

For N-tert-Butyl 4-Nitrophenylsulfonamide and its derivatives, AI/ML offers several avenues for exploration:

Predictive Modeling: ML algorithms can be trained on existing data for sulfonamides to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the biological activity of novel, unsynthesized derivatives of this compound against various targets like enzymes or receptors.

ADMET Prediction: AI tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to the this compound scaffold would enable researchers to prioritize analogs with favorable pharmacokinetic and safety profiles early in the discovery pipeline, reducing late-stage failures.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By using the this compound core as a starting fragment, these algorithms could generate novel structures optimized for high potency and selectivity against a specific biological target nih.gov. This approach moves beyond simple library screening to the intelligent design of next-generation therapeutic agents.

Development of Advanced Materials Incorporating this compound Scaffolds

The unique combination of a rigid aromatic ring, a polar sulfonamide group, and a bulky tert-butyl group makes this compound an intriguing building block for advanced materials. Future research could focus on incorporating this scaffold into polymers, metal-organic frameworks (MOFs), and functional small molecules.

Polymer Science: The sulfonamide group can be integrated into polymer backbones to create materials with enhanced thermal stability and specific solubility characteristics. The rigid 4-nitrophenyl group could impart useful optical or electronic properties, while the tert-butyl group could be used to tune intermolecular packing and solubility.

Sensing Applications: The electron-deficient 4-nitrophenyl ring is a potential chromophore. Materials incorporating this moiety could be investigated for applications in chemical sensing, where binding of an analyte to another part of the molecule could induce a change in the electronic structure of the nitroaromatic system, leading to a detectable colorimetric or fluorescent response.

Crystal Engineering: The well-defined hydrogen bonding capabilities of the sulfonamide N-H group, along with the potential for π-π stacking of the aromatic rings, make this compound a candidate for crystal engineering. By co-crystallizing it with other molecules, researchers could design new solid-state materials with tailored architectures and properties, such as nonlinear optical (NLO) activity or specific host-guest capabilities.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—the nitro group, the sulfonamide linkage, and the aromatic C-H bonds—are all amenable to a variety of catalytic transformations. Exploring these reactions could unlock access to a wide array of novel derivatives with diverse applications.

Catalytic Reduction of the Nitro Group: Selective catalytic reduction of the nitro group to an amine would provide a key intermediate, N-tert-Butyl 4-Aminophenylsulfonamide. This amino group could then serve as a handle for further functionalization, allowing for the synthesis of amides, ureas, and other derivatives, dramatically expanding the chemical space accessible from the parent compound.

C-H Activation/Functionalization: Modern catalytic methods enable the direct functionalization of otherwise inert C-H bonds. Research could target the catalytic coupling of the aromatic C-H bonds ortho to the sulfonyl group with various partners, providing a highly efficient route to substituted analogs without the need for traditional multi-step synthesis.

N-H Functionalization: While the sulfonamide nitrogen is relatively acidic, its direct catalytic arylation or alkylation remains a challenge. Developing novel catalytic systems to achieve this transformation would provide a direct route to N,N-disubstituted sulfonamides, which are important scaffolds in medicinal chemistry.

Deeper Mechanistic Understanding Through Advanced Spectroscopy and Computation

While basic spectroscopic data provides structural confirmation, a deeper understanding of the molecule's electronic structure, conformational dynamics, and reactivity can be gained through a combination of advanced spectroscopic techniques and computational chemistry.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations. These studies can elucidate the preferred solution-state conformation and probe intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations, which have been successfully applied to related sulfonamide structures, can provide valuable insights nih.govresearchgate.net. DFT can be used to:

Predict and corroborate experimental spectroscopic data (IR, NMR) nih.govresearchgate.net.

Calculate the energies of different conformations to understand steric and electronic effects.

Model the molecular orbitals (HOMO-LUMO) to predict sites of reactivity and understand electronic transitions.

Simulate reaction pathways and transition states for proposed catalytic transformations, guiding experimental design.

A detailed study combining experimental results with DFT calculations can provide a comprehensive picture of the structure-property relationships governing the behavior of this compound researchgate.net.